molecular formula C18H21N5OS B6751999 (3,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-4-yl)-[2-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone

(3,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-4-yl)-[2-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone

Cat. No.: B6751999
M. Wt: 355.5 g/mol
InChI Key: GJWZLEBFQKCVJF-UHFFFAOYSA-N
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Description

(3,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-4-yl)-[2-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities, and a thiazole ring, which is often found in compounds with significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-4-yl)-[2-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the thiazole ring and the piperidine moiety. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(3,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-4-yl)-[2-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

(3,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-4-yl)-[2-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (3,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-4-yl)-[2-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The compound is believed to bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-4-yl)-[2-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone stands out due to its unique combination of a pyrazolo[3,4-b]pyridine core and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

(3,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-4-yl)-[2-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5OS/c1-10-8-13(15-12(3)21-22-16(15)19-10)18(24)23-7-5-4-6-14(23)17-20-11(2)9-25-17/h8-9,14H,4-7H2,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWZLEBFQKCVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NNC(=C2C(=C1)C(=O)N3CCCCC3C4=NC(=CS4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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